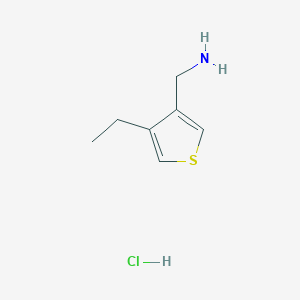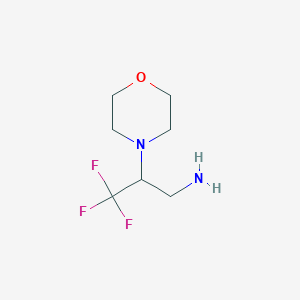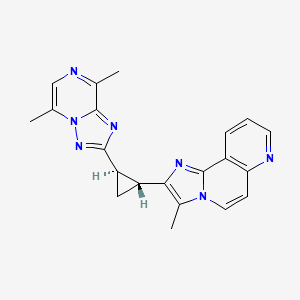
(4-Ethylthiophen-3-yl)methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylthiophen-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H11NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an ethyl group at the 4-position and a methanamine group at the 3-position of the thiophene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylthiophen-3-yl)methanamine;hydrochloride typically involves the alkylation of thiophene derivatives followed by amination. One common method includes the following steps:
Alkylation: Thiophene is alkylated using ethyl bromide in the presence of a strong base such as sodium hydride.
Amination: The resulting 4-ethylthiophene is then subjected to a formylation reaction to introduce a formyl group at the 3-position. This intermediate is subsequently reduced to form the corresponding amine.
Hydrochloride Formation: The free amine is then treated with hydrochloric acid to yield the hydrochloride salt of (4-Ethylthiophen-3-yl)methanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: (4-Ethylthiophen-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated or N-acylated products.
Aplicaciones Científicas De Investigación
(4-Ethylthiophen-3-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mecanismo De Acción
The mechanism of action of (4-Ethylthiophen-3-yl)methanamine;hydrochloride is primarily related to its interaction with biological targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and exerting neurological effects .
Comparación Con Compuestos Similares
Thiophene: The parent compound, lacking the ethyl and methanamine groups.
(4-Methylthiophen-3-yl)methanamine;hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
(4-Propylthiophen-3-yl)methanamine;hydrochloride: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: (4-Ethylthiophen-3-yl)methanamine;hydrochloride is unique due to the presence of both the ethyl and methanamine groups, which confer distinct chemical and biological properties. The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the methanamine group allows for various chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
(4-ethylthiophen-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-2-6-4-9-5-7(6)3-8;/h4-5H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCWYXQKAMOSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC=C1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2847165.png)


![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)

![5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2847176.png)

![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)
![1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2847182.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide](/img/structure/B2847183.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2847186.png)
